1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a tetrazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final urea derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The compound may inhibit or activate enzymatic reactions, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can be compared with similar compounds such as:
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different reactivity and biological activity.
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-hydroxyphenyl)urea: The presence of a hydroxyphenyl group instead of a methoxyphenyl group can alter the compound’s solubility and interaction with biological targets.
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-aminophenyl)urea: The aminophenyl group introduces additional hydrogen bonding capabilities, potentially affecting the compound’s binding affinity and specificity.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-5-3-2-4-13(14)19-16(24)18-10-15-20-21-22-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPCZIZMAWMTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.